![molecular formula C26H27ClN4O3S B2409246 2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536986-91-1](/img/structure/B2409246.png)
2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H27ClN4O3S and its molecular weight is 511.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is likely facilitated by its fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, particularly in tumor cells .
生物活性
The compound 2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (referred to as "Compound X") is a synthetic derivative belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
Compound X features a complex molecular structure characterized by a triazoloquinazoline core with various substituents that may influence its biological activity. The presence of a chlorobenzyl thio group and dimethoxyphenyl moiety is particularly noteworthy as these groups are often associated with enhanced pharmacological properties.
Biological Activity Overview
The biological activity of Compound X has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound X. It has been shown to inhibit the proliferation of several cancer cell lines:
- Cell Lines Tested :
- MV4-11 (acute biphenotypic leukemia)
- MOLM13 (acute monocytic leukemia)
The compound exhibited an IC50 (half-maximal inhibitory concentration) ranging from 0.3 µM to 1.2 µM against these cell lines, indicating significant cytotoxicity at low concentrations .
The mechanism by which Compound X exerts its anticancer effects appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival:
- ERK1/2 Pathway : Compound X significantly down-regulated phospho-ERK1/2 levels in treated cells, suggesting interference with the MAPK signaling pathway .
- Induction of Apoptosis : Flow cytometry analysis indicated that treatment with Compound X leads to increased apoptosis in cancer cells, further supporting its role as a potential anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of Compound X is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Bioavailability : The compound has shown promising bioavailability characteristics in preliminary tests.
- Toxicity Profile : Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of Compound X in vivo:
- Xenograft Models : In mouse xenograft models derived from MV4-11 cells, Compound X demonstrated dose-dependent tumor growth inhibition. Effective treatment was observed at doses as low as 10 mg/kg .
- Combination Therapy : Studies exploring the combination of Compound X with other chemotherapeutic agents have shown enhanced efficacy compared to monotherapy. This suggests that it may be beneficial in combination regimens for treating resistant cancer types.
Data Tables
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MV4-11 | 0.3 | ERK1/2 inhibition |
Anticancer | MOLM13 | 1.2 | Induction of apoptosis |
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3S/c1-26(2)12-18-22(19(32)13-26)23(15-9-10-20(33-3)21(11-15)34-4)31-24(28-18)29-25(30-31)35-14-16-7-5-6-8-17(16)27/h5-11,23H,12-14H2,1-4H3,(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGVAEHIOZCXCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。